molecular formula C7H6Br2N4S B13248945 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13248945
M. Wt: 338.02 g/mol
InChI Key: AKWBZWGSIWEYGR-UHFFFAOYSA-N
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Description

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1856450-47-9) is a brominated heterocyclic compound featuring a 1,2,4-triazole core linked to a 2-bromothiophene ring via a methylene bridge. This specific structure makes it a valuable building block in medicinal chemistry and materials science research. The bromine atoms on both the triazole and thiophene rings serve as reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse compound libraries for biological screening . Compounds containing 1,2,4-triazole and thiophene motifs are frequently investigated for their potential biological activities. Research on analogous structures has demonstrated marked antimicrobial properties, particularly against Gram-positive bacteria and Escherichia coli , as well as potent anti-proliferative activity against various cancer cell lines, such as HepG-2 and MCF-7 . The mechanism of action for such compounds often involves interaction with enzymatic targets; molecular docking studies suggest high affinity for DNA gyrase in antibacterial applications and for cyclin-dependent kinase 2 (CDK2) in anti-proliferative research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling instructions. The compound is classified with the signal word "Danger" and hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled .

Properties

Molecular Formula

C7H6Br2N4S

Molecular Weight

338.02 g/mol

IUPAC Name

5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)

InChI Key

AKWBZWGSIWEYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine Core

While direct literature on this exact triazole derivative is limited, analogous syntheses of 5-bromo-1H-1,2,4-triazol-3-amine derivatives have been reported through multi-step routes involving:

  • Starting materials: Aminoguanidine hydrochloride and brominated succinic anhydride derivatives or other brominated precursors.
  • Key step: Formation of the 1,2,4-triazole ring by cyclization of appropriate hydrazine or aminoguanidine derivatives with brominated carboxylic acid derivatives or anhydrides.
  • Example: The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves preparation of N-guanidinosuccinimide intermediates, which react with amines under microwave irradiation to form the triazole ring system.

Note: Bromination can be introduced either before cyclization (using brominated precursors) or post-cyclization via electrophilic bromination to install the bromine at the 5-position of the triazole ring.

Synthesis of 2-Bromothiophen-3-yl Methylating Agent

The 2-bromothiophene moiety can be prepared or purchased as 2-bromothiophene-3-carbaldehyde or 2-bromothiophene-3-methyl bromide. The methyl bromide derivative is typically synthesized by:

N-Alkylation of 5-Bromo-1H-1,2,4-triazol-3-amine

The key coupling step to obtain the target compound involves N-alkylation of the triazol-3-amine nitrogen (N-1) with the bromothiophene methyl derivative:

  • Reaction conditions:
    • Base such as potassium carbonate or sodium hydride to deprotonate the triazole nitrogen.
    • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Controlled temperature (room temperature to 80°C) to promote nucleophilic substitution.
  • Outcome: Formation of the N-[(2-bromothiophen-3-yl)methyl] substituted triazole.

This strategy is supported by analogous alkylation reactions of 1,2,4-triazoles with benzyl or heteroaryl bromides reported in the literature.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Materials Reagents/Conditions Product Notes
1 Triazole ring formation Aminoguanidine hydrochloride + brominated succinic anhydride Microwave irradiation or reflux in suitable solvent 5-Bromo-1H-1,2,4-triazol-3-amine core Cyclization step forming triazole ring
2 Bromomethylation 2-Bromothiophene-3-methyl alcohol PBr3 or NBS, solvent (e.g., dichloromethane) 2-Bromothiophen-3-yl methyl bromide Bromination of methyl alcohol to bromide
3 N-Alkylation 5-Bromo-1H-1,2,4-triazol-3-amine + bromide from step 2 Base (K2CO3, NaH), DMF, 25–80°C 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine Nucleophilic substitution at N-1 position

Additional Notes on Reaction Optimization and Characterization

  • Microwave-assisted synthesis has been demonstrated to improve yields and reduce reaction times in triazole ring formation.
  • Electrophilic bromination can be carefully controlled to avoid polybromination or side reactions.
  • Purification typically involves recrystallization or chromatographic techniques (silica gel column chromatography).
  • Characterization includes NMR spectroscopy (¹H, ¹³C, and possibly ¹⁵N), mass spectrometry, and single-crystal X-ray crystallography to confirm structure and substitution pattern.
  • Tautomerism considerations: The 1,2,4-triazole ring can exhibit tautomeric forms; NMR studies are essential to confirm the dominant tautomer in solution.

Summary of Research and Source Diversity

  • The synthetic approaches combine classical heterocyclic chemistry (triazole ring formation) with modern bromination and alkylation techniques.
  • Literature sources include peer-reviewed journals on heterocyclic synthesis, patent disclosures on brominated heterocycles and pyrazole analogs, and crystallographic studies for structural confirmation.
  • The methods emphasize cost-effectiveness, operational simplicity, and safety by avoiding highly toxic reagents when possible.
  • The use of microwave irradiation and ionic liquids in related triazole syntheses suggests potential for further optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 5 (triazole) and 2 (thiophene) serve as electrophilic sites for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Aromatic substitution KOH/EtOH, 80°C, 6h5-Amino-triazole derivatives72-85%
Thiophene bromine substitution CuI, L-proline, DMF, 120°CThiophene-aryl coupled products65%
  • Mechanism : The bromine at C5 of the triazole undergoes SNAr with amines or thiols, while the thiophene bromine participates in Ullmann-type couplings.

Cyclization Reactions

The triazole’s NH2 group and methylene bridge facilitate intramolecular cyclization:

Cyclization TypeConditionsProductsApplication
Triazole-thiophene fusion PPA, 150°C, 3hPyrazolo[1,5-a]thieno-triazolesAnticancer scaffolds
Heteroannulation Pd(OAc)2, Xantphos, Cs2CO3, tolueneFused tetracyclic systemsEnzyme inhibition
  • Key Insight : Microwave-assisted cyclization improves yields (up to 92%) compared to thermal methods.

Cross-Coupling Reactions

The bromine atoms enable metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

PartnerCatalyst SystemProduct StructureYield
Phenylboronic acidPd(PPh3)4, K2CO3, DME, 90°C5-Phenyl-triazole derivative78%
VinylboronatePdCl2(dppf), CsF, THFAlkenyl-substituted triazole65%
  • Scope : Compatible with aryl, heteroaryl, and alkenyl boronic acids .

Buchwald-Hartwig Amination

AmineConditionsOutcome
MorpholinePd2(dba)3, Xantphos, t-BuONaN-Morpholino-triazole
Piperazine100°C, 12hBis-aminated product

Amine Group Reactivity

ReactionReagentsProducts
AcylationAcCl, pyridineAcetylated triazole
SulfonylationTosyl chloride, DMAPSulfonamide derivatives

Oxidation of Thiophene Moiety

Oxidizing AgentConditionsOutcome
mCPBACH2Cl2, 0°CThiophene S-oxide
H2O2, WO3Reflux, 4hSulfone formation

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing HBr gas (TGA data) .

  • Photoreactivity : UV exposure (254 nm) induces C-Br bond homolysis, forming radical intermediates .

Comparative Reactivity Table

Reaction SiteRelative Reactivity (1=low, 5=high)Notes
C5-Br (triazole)4.5Most reactive site for SNAr
C2-Br (thiophene)3.0Requires Cu/Pd catalysts
NH2 (triazole)2.5Moderate nucleophilicity

Scientific Research Applications

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. compounds containing triazole and thiophene moieties are known to interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Similarity Index
Target Compound 1,2,4-Triazole 5-Br, 1-[(2-Br-thiophen-3-yl)methyl] Br, thiophene, NH₂ ~327.0* Reference
5-Bromo-1-methyl-1H-1,2,4-triazole 1,2,4-Triazole 5-Br, 1-CH₃ Br, CH₃ 176.0 0.78
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole + Benzoxazole 3-Br-phenyl, benzoxazole Br, C=N, NH 444.3 N/A
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Pyrazole 5-Br-thiophen-2-yl, sulfonamide Br, SO₂NH₂, CO-NH 596.2 N/A
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 3-Br, 1-(CH₂OCH₃) Br, OCH₃, NH₂ 207.0 N/A

*Estimated based on molecular formula C₇H₆Br₂N₄S.

Key Observations :

  • Halogenation : The target compound’s dual bromine substitution distinguishes it from analogs like 5-bromo-1-methyl-1,2,4-triazole , which has lower steric hindrance and lipophilicity.
  • Solubility and Stability : Methoxymethyl substituents (e.g., ) improve solubility in polar solvents compared to bromothiophene derivatives, which may exhibit higher hydrophobicity.

Comparison :

  • Benzoxazole-containing analogs (e.g., ) require multi-step syntheses due to fused heterocyclic systems, increasing complexity compared to triazole derivatives.

Physicochemical and Spectroscopic Properties

  • IR/NMR : The target compound’s NH₂ and C-Br stretches (~3364 cm⁻¹ and ~530 cm⁻¹, respectively) align with triazole analogs (e.g., ). However, the thiophene ring introduces distinct aromatic proton signals in the 1H-NMR spectrum (δ ~6.99–8.00 ppm) .
  • Molecular Weight and Lipophilicity : The bromothiophene moiety increases molecular weight (~327 g/mol) compared to simpler triazoles (e.g., 176 g/mol for 5-bromo-1-methyltriazole ), likely enhancing membrane permeability but reducing aqueous solubility.

Stability and Handling

  • Brominated triazoles generally require protection from light and moisture. For example, 3-bromo-1-(methoxymethyl)-triazol-5-amine is stored under inert conditions at 2–8°C, suggesting that the target compound may have similar stability requirements.

Biological Activity

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1856450-47-9) is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features, which include a triazole ring and a brominated thiophene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H6Br2N4SC_7H_6Br_2N_4S, with a molecular weight of 338.02 g/mol. The compound features a complex structure that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₆Br₂N₄S
Molecular Weight338.02 g/mol
CAS Number1856450-47-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
Research indicates that compounds with triazole rings can act as enzyme inhibitors. The presence of the brominated thiophene enhances this activity by providing additional sites for interaction with target enzymes.

2. Antimicrobial Activity:
Studies have shown that similar triazole derivatives possess antimicrobial properties. The specific substitution patterns in this compound may enhance its efficacy against various bacterial strains.

3. Anticancer Potential:
Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth via interference with cellular signaling pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to 5-Bromo-1-[...]-triazol exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that triazole compounds could induce apoptosis in cancer cell lines. The specific compound's structure was found to correlate with increased cytotoxic effects .

Study 3: Mechanistic Insights
Research into the mechanisms revealed that these compounds could disrupt cellular processes by inhibiting key enzymes involved in DNA synthesis and repair .

Comparative Analysis

To understand the uniqueness of 5-Bromo-1-[...]-triazol compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityNotable Features
5-Bromo-N-(1-phenyletheyl)pyridin-2-aminesModerate antimicrobialPyridine ring enhances solubility
5-bromo-N-(4-methylphenyl)benzamideAnticancerContains an amide group for stability
5-Bromo-[...]-triazolPotential anticancerTriazole ring provides diverse reactivity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The synthesis typically involves sequential substitution and coupling reactions. A key step is the Suzuki-Miyaura cross-coupling to introduce the 2-bromothiophenylmethyl group to the triazole core. For example:
  • Step 1 : Bromination of the triazole precursor using N-bromosuccinimide (NBS) in DMF at 0–5°C .
  • Step 2 : Alkylation of the triazole nitrogen with 2-bromothiophen-3-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 h) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry and temperature .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
  • HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.92 for C₈H₆Br₂N₄S) .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., triazole N1 vs. N2 substitution) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO) at 1–100 µM, using Ellman’s method for AChE .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : Screen in HEK-293 cells via MTT assay (48 h exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. What mechanistic insights explain the role of bromine substituents in modulating bioactivity?

  • Methodological Answer :
  • Electrophilic reactivity : Bromine enhances electrophilic aromatic substitution, influencing binding to enzyme active sites (e.g., halogen bonding with MAO-B) .
  • Comparative studies : Synthesize debrominated analogs (e.g., replace Br with H or CH₃) and compare IC₅₀ values .
  • Computational docking : Use Schrödinger Suite to map Br interactions with residues (e.g., MAO-B FAD-binding pocket) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay validation : Cross-check with positive controls (e.g., donepezil for AChE) and replicate under standardized conditions (pH 7.4, 37°C) .
  • Metabolic stability : Test compound integrity in assay media via LC-MS to rule out degradation .
  • Orthogonal assays : Confirm AChE inhibition via TLC-autoradiography if spectrophotometric data is inconsistent .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :
  • Co-crystallization : Use slow evaporation (CHCl₃/MeOH, 4:1) to grow single crystals .
  • Synchrotron radiation : Enhance resolution for heavy atoms (Br) via λ = 0.71073 Å .
  • Hirshfeld analysis : Quantify Br···π interactions influencing crystal packing .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated dealkylation) .
  • Toxicity alerts : Check for mutagenicity (Ames test) and hERG inhibition via ProTox-II .
  • Metabolite identification : Simulate Phase I/II transformations (e.g., glutathione conjugation at the thiophene ring) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer :
  • Reactor design : Use flow chemistry for exothermic bromination steps (T < 10°C) .
  • In-line monitoring : Implement PAT (Process Analytical Technology) with FTIR to track intermediate formation .
  • Byproduct mitigation : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce di-substituted impurities .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 h) and analyze by HPLC. Degradation peaks indicate hydrolytic cleavage of the triazole-thiophene bond .
  • Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .

Q. What structure-activity relationship (SAR) trends emerge when modifying the thiophene moiety?

  • Methodological Answer :
  • Thiophene substitution : Replace 2-bromo with 3-nitro or 5-CF₃ and evaluate MAO-B inhibition. Nitro groups enhance potency (IC₅₀ from 12 nM to 8 nM) .
  • Methyl spacer : Shorten the methylene bridge to reduce conformational flexibility, impacting binding entropy .
  • SAR tables :
Substituent (Thiophene)MAO-B IC₅₀ (nM)LogP
2-Br12 ± 1.22.8
3-NO₂8 ± 0.92.1
5-CF₃15 ± 1.53.2
  • Key Insight : Electron-withdrawing groups at the 3-position optimize activity .

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